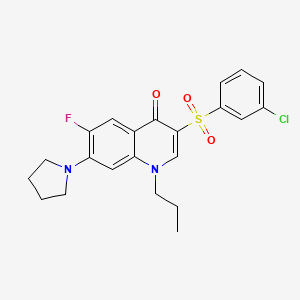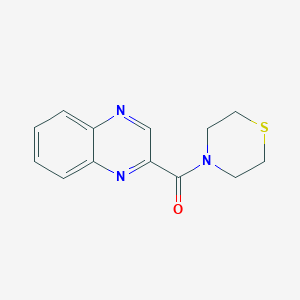
Quinoxalin-2-yl(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline derivatives are a class of compounds that have attracted significant interest due to their diverse biological activities and chemical properties . They are often synthesized by cyclocondensation .
Molecular Structure Analysis
Quinoxaline derivatives typically have a donor-acceptor architecture, which is confirmed by their typical electronic spectra with inbuilt intramolecular charge transfer (ICT) .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .Physical And Chemical Properties Analysis
Quinoxaline derivatives exhibit diverse physical and chemical properties. For example, they can fluoresce in the blue-orange region on excitation at their ICT maxima in various solvents . They also possess relatively low lying LUMO comparable to reported n-type/electron-transporting materials .Aplicaciones Científicas De Investigación
Anticancer Applications
Research into substituted thiophene-quinoline derivatives, which share a structural motif with Quinoxalin-2-yl(thiomorpholino)methanone, has demonstrated significant potential in anticancer therapy. A study by Othman et al. (2019) highlights the synthesis of isoxazolyl, triazolyl, and phenyl-based 3-thiophen-2-yl-quinoline derivatives, showing potent cytotoxicity against various human cancer cell lines, including liver (HepG-2), colon (HCT-116), cervical cancer (HeLa), and breast (MCF-7) cancers. This research underscores the promise of thiophene-quinoline analogues as a class for further investigation in cancer treatment strategies (Othman et al., 2019).
Antibacterial Activity
The synthesis and evaluation of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials by Inoue et al. (1994) have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, surpassing that of ofloxacin, a popular quinolone antibiotic. Notably, these compounds showed enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) isolates, indicating their potential as a new class of antibacterial agents (Inoue et al., 1994).
Receptor Antagonist Properties
Quinoxalin-2-carboxamides have been evaluated for their serotonin type-3 (5-HT3) receptor antagonism, showcasing the therapeutic potential of quinoxalin derivatives as receptor antagonists. A study by Mahesh et al. (2011) identified (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone as a potent compound, highlighting the relevance of quinoxalin derivatives in developing new treatments for conditions mediated by the 5-HT3 receptor (Mahesh et al., 2011).
Mecanismo De Acción
Target of Action
Quinoxalin-2-yl(thiomorpholino)methanone is a derivative of quinoxalin-2(1H)-one . Quinoxalin-2(1H)-ones have been found to have diverse biological activities and chemical properties . .
Mode of Action
Quinoxalin-2(1h)-ones, in general, have been found to undergo direct c3-functionalization via c–h bond activation . This process includes arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Biochemical Pathways
Quinoxalin-2(1h)-ones have been found to undergo various functionalization processes, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . These processes could potentially affect various biochemical pathways.
Result of Action
Quinoxalin-2(1h)-ones have been found to have diverse biological activities and chemical properties , suggesting that they may have various molecular and cellular effects.
Direcciones Futuras
Propiedades
IUPAC Name |
quinoxalin-2-yl(thiomorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-13(16-5-7-18-8-6-16)12-9-14-10-3-1-2-4-11(10)15-12/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVZRUAJSAZGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2842613.png)

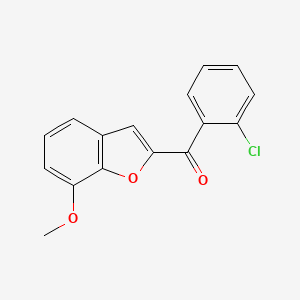
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2842616.png)
![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)
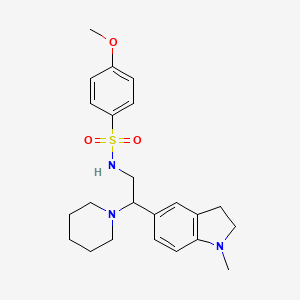

![1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2842620.png)
![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2842627.png)
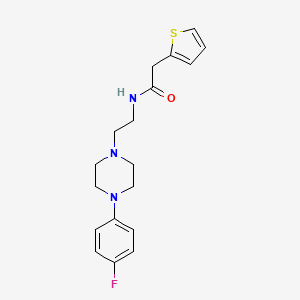
![3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2842629.png)
